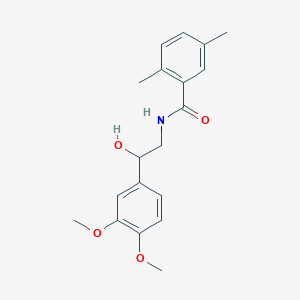

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

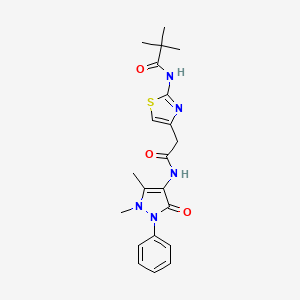

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,5-dimethylbenzamide, also known as DMPEB, is a synthetic compound that has been studied for its potential use in medicinal chemistry. It is a benzamide derivative that has been shown to have promising results in treating various diseases and conditions.

Aplicaciones Científicas De Investigación

Chemistry and Synthetic Utility

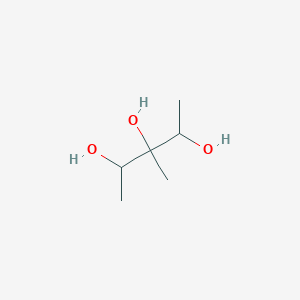

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,5-dimethylbenzamide is involved in synthetic chemistry applications, particularly in the synthesis and characterization of compounds. For example, Hanessian and Moralioglu (1972) explored the synthetic utility of α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, showcasing the potential of related compounds in providing temporary protecting groups for vicinal diols, allowing for indirect, selective acylation. This method is compatible with various acylation conditions and highlights the compound's role in facilitating complex organic synthesis processes (Hanessian & Moralioglu, 1972).

Molecular Structure Characterization

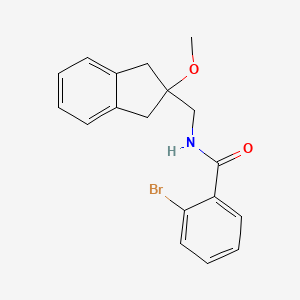

Karabulut et al. (2014) focused on modeling intermolecular interactions and determining the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. This study highlighted the importance of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry of the compound. By employing X-ray diffraction and DFT calculations, insights into the compound's structural features and their influence on chemical behavior were provided, demonstrating the compound's utility in advanced molecular design and analysis (Karabulut et al., 2014).

Pharmacological Investigations

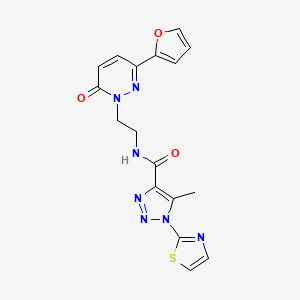

In the pharmacological domain, compounds structurally similar to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,5-dimethylbenzamide have been evaluated for their therapeutic potential. For instance, Rodrigues et al. (2016) designed and synthesized a series of N-acylhydrazone derivatives as potent histone deacetylase (HDAC) 6/8 dual inhibitors, inspired by the structure of trichostatin A. This research underscores the relevance of such compounds in developing novel molecular therapies for cancer, highlighting their significant impact on cell migration and apoptosis through modulation of HDAC activity (Rodrigues et al., 2016).

Mecanismo De Acción

Mode of Action

The exact mode of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide . .

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-12-5-6-13(2)15(9-12)19(22)20-11-16(21)14-7-8-17(23-3)18(10-14)24-4/h5-10,16,21H,11H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEUAYPSZKIDDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-1-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]-5-methyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2681854.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2681858.png)

![(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride](/img/structure/B2681863.png)

![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)